molecular formula C5H8N4O2 B073592 methyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 1572-13-0

methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No. B073592
CAS RN: 1572-13-0
M. Wt: 156.14 g/mol
InChI Key: DBRGFYZSJHOBGU-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula CH3N2C(NH2)C(=O)OCH3 . It is a condensation product of acetoacetic ester .


Molecular Structure Analysis

The molecular weight of methyl 3,5-diamino-1H-pyrazole-4-carboxylate is 156.14 . The InChI code is 1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9) .


Physical And Chemical Properties Analysis

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is a powder with a melting point of 231-232°C .

Scientific Research Applications

Medicine

Pyrazole derivatives hold a privileged status in various sectors of the chemical industry, including medicine . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

In the agricultural sector, pyrazole derivatives are also of significant interest . They are used in the development of new pesticides and herbicides, contributing to the protection of crops and improvement of agricultural productivity .

Organic Synthesis

Pyrazole derivatives are highly valued in organic synthesis . They serve as important raw materials and intermediates in the synthesis of various complex organic compounds .

Anticancer Research

In recent years, exploration on condensed pyrazole-4-carbaldehyde compounds, which include “methyl 3,5-diamino-1H-pyrazole-4-carboxylate”, has gained considerable scientific significance and proven advantageous for cancer treatment .

Antimalarial Research

Derivatives of pyrazole compounds have been described for excellent drug-like properties and exhibit a wide range of biological activities which comprise antimalarial .

Antimycobacterial Research

Pyrazole derivatives have also been found to exhibit antimycobacterial activities , making them potential candidates for the development of new antimycobacterial drugs.

Antiviral Research

In the field of antiviral research, pyrazole derivatives have shown promising results . They are being studied for their potential use in the treatment of various viral infections.

Anti-inflammatory Research

Pyrazole derivatives, including “methyl 3,5-diamino-1H-pyrazole-4-carboxylate”, have been found to exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

properties

IUPAC Name

methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGFYZSJHOBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197488
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,5-diamino-1H-pyrazole-4-carboxylate

CAS RN

1572-13-0
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1572-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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